molecular formula C22H20O4 B2632415 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1005070-79-0

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

Cat. No.: B2632415
CAS No.: 1005070-79-0
M. Wt: 348.398
InChI Key: OKEDHTSICXDDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a complex chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a fused chromen-dioxole core system coupled with a naphthyl substituent, a structural motif often associated with potential bioactivity. Researchers are investigating this and related heterocyclic compounds for their ability to modulate various biological targets, as similar quinoline and chromen-derived structures have demonstrated a broad spectrum of pharmacological properties in scientific studies (PMC). The presence of the 1,3-dioxole ring and the bulky naphthalene group makes it a promising candidate for probing protein-protein interactions or enzymatic activity where steric and electronic features are critical. Its primary research utility lies in its role as a key intermediate or pharmacophore in the synthesis and development of novel therapeutic agents, particularly for screening against underrepresented target classes. This product is intended for use in controlled laboratory settings by qualified scientists and is strictly for Research Use Only.

Properties

IUPAC Name

6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-13-21(16-9-5-7-14-6-3-4-8-15(14)16)17-10-19-20(25-12-24-19)11-18(17)26-22(13,2)23/h3-11,13,21,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEDHTSICXDDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multiple steps, starting from benzo[d][1,3]dioxol-5-ol. The initial step involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . This intermediate undergoes aldol condensation with aromatic aldehydes to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the primary applications of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is its role as a monoamine oxidase inhibitor. Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating various neurodegenerative disorders.

Case Study: Parkinson’s Disease

Research has demonstrated that the compound exhibits selective inhibition towards MAO-B with an IC50 value of approximately 5.46 µM while showing no significant inhibition of MAO-A . This selectivity is crucial as MAO-B inhibition is linked to neuroprotective effects in models of Parkinson's disease.

In a study utilizing the reserpine model of Parkinson’s disease, oral administration of the compound resulted in significant reversal of hypokinesia at doses of 100 and 200 mg/kg . This suggests potential therapeutic benefits for patients suffering from Parkinson’s disease.

Antioxidant Activity

The compound's ability to inhibit lipid peroxidation and reduce protein carbonyl levels indicates its antioxidant properties. These properties can mitigate oxidative stress in neuronal cells, further supporting its potential use in neurodegenerative conditions where oxidative damage is prevalent .

Potential Anti-cancer Properties

Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer activity through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth . Further research is necessary to elucidate these effects specifically for this compound.

Neuroprotective Effects

The neuroprotective effects observed in animal models indicate that this compound could be beneficial not only for Parkinson’s disease but also for other neurodegenerative disorders such as Alzheimer’s disease. The modulation of neurotransmitter levels and reduction of oxidative stress are key factors contributing to its protective role .

Summary Table of Applications

ApplicationDescriptionReferences
Monoamine Oxidase InhibitionSelectively inhibits MAO-B; potential treatment for Parkinson's disease
Antioxidant ActivityReduces oxidative stress; protects neuronal cells
Potential Anti-cancer PropertiesInduces apoptosis; inhibits tumor growth
Neuroprotective EffectsMitigates damage from neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with cellular targets, leading to various biological effects. For instance, its cytotoxic activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of specific signaling pathways and molecular targets, such as caspases, which play a crucial role in programmed cell death.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The target compound’s 1-naphthyl group distinguishes it from structurally related derivatives. Key analogs and their substituent variations include:

Compound ID/Name Substituents (Positions) Key Structural Features
Target Compound 6,7-dimethyl; 8-(1-naphthyl) High lipophilicity due to bulky naphthyl group; potential steric hindrance effects.
2.37 (Multicomponent reaction product) 6-(4-methoxyphenyl); 8-(4-(trifluoromethyl)phenyl) Electron-withdrawing CF₃ group enhances metabolic stability; methoxy group improves solubility.
3d (Enantioselective product) 7-(3-chlorophenyl); 8-((E)-styryl) Chlorophenyl increases lipophilicity; styryl group may enhance π-π stacking interactions.
Chromen-8-ones (Eskandar et al.) Aldehyde-derived aryl groups at position 8 Variable aryl groups (e.g., phenyl, substituted phenyl) modulate cytotoxicity.

Notable Observations:

  • The 1-naphthyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets but may reduce aqueous solubility compared to smaller aryl substituents (e.g., 4-methoxyphenyl in 2.37) .
  • Trifluoromethyl and chlorophenyl groups in analogs 2.37 and 3d improve metabolic stability and electronic properties, respectively, which could influence pharmacokinetics .

Reaction Conditions and Efficiency

  • Target Compound: Synthesis details are unspecified in the evidence, though related chromen-8-one derivatives are synthesized via aldol condensation of aromatic aldehydes with a chromenone precursor .
  • Compound 2.37 : Synthesized via a multicomponent reaction at room temperature (3 hours), yielding moderate to high purity after silica gel chromatography .
  • Compound 3d : Produced through enantioselective γ-addition, emphasizing the importance of stereochemical control for biological activity .

Key Differences :

  • Multicomponent reactions (e.g., for 2.37) offer rapid access to diverse scaffolds, while enantioselective methods (e.g., for 3d) are critical for chiral centers .
  • Aldol condensations (used for chromen-8-ones) enable modular aryl group incorporation but may require harsh conditions .

Biological Activity

Overview

6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a complex organic compound belonging to the chromene class. Its unique structural features include a dioxole ring fused to a chromene structure and a naphthyl substituent, which contribute to its potential biological activities. The compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

  • Molecular Formula : C22H20O4
  • Molar Mass : 348.39 g/mol
  • Structural Features : The compound features dimethyl substitutions and a naphthyl group at the 8-position, enhancing its biological activity potential.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as inflammation and cell signaling.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • In vitro studies have shown that related chromene derivatives can suppress the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages exposed to lipopolysaccharides (LPS) .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Chromenes are known for their ability to scavenge free radicals and reduce oxidative stress in cellular systems .

3. Anticancer Properties

Preliminary studies suggest that compounds within the chromene family may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death .

Case Studies

StudyFindings
Study on Anti-inflammatory ActivityDemonstrated that related compounds significantly reduced inflammatory markers in RAW 264.7 macrophages .
Antioxidant StudyShowed effective scavenging of DPPH radicals by chromene derivatives .
Cancer Cell Line AnalysisIndicated that chromene derivatives could inhibit growth in breast cancer cells via apoptosis induction .

Q & A

Q. What are the key synthetic pathways for 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol, and how do reaction conditions influence yields?

Methodological Answer: The compound can be synthesized via enantioselective γ-addition-driven cascades using β,γ-unsaturated ketones, as demonstrated in ion-pair catalysis . For example:

  • Hydrogenation : Pd/C under H₂ in ethyl acetate achieves 94% yield for structurally related chromenones .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate = 6:1) is critical for isolating enantiomerically enriched products (>90% ee) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural elucidation relies on:

  • NMR/FT-IR : Assigning proton environments (e.g., dihydrochromenol protons at δ 4.2–5.1 ppm) and verifying functional groups (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (EIMS) : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 367.35 for related compounds) .
  • X-ray Crystallography : Resolving stereochemistry in enantiomeric pairs .

Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹³C NMR) may indicate solvent-dependent conformational changes .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenol core .
  • Oxidative Stability : Avoid prolonged exposure to air; use argon/vacuum for sensitive reactions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what factors lead to contradictions in reported ee values?

Methodological Answer:

  • Catalyst Choice : Ion-pair catalysts (e.g., chiral phosphoric acids) enhance stereocontrol. For example, ee >90% is achievable with β,γ-unsaturated ketone substrates .
  • Contradictions : Discrepancies arise from:
    • Solvent Polarity : Polar solvents (MeCN vs. DCM) alter transition-state equilibria .
    • Temperature : Lower temps favor kinetic resolution but reduce reaction rates .

Case Study : In 3k (tR = 7.4 min vs. 8.2 min), retention time variability in chiral HPLC correlates with minor impurities in the stationary phase .

Q. How do computational methods (e.g., DFT) resolve ambiguities in proton transfer or electronic properties of this compound?

Methodological Answer:

  • TD-DFT Studies : Model excited-state intramolecular proton transfer (ESIPT) to explain fluorescence quenching in polar solvents .
  • Charge Distribution : Naphthyl substituents increase electron density at C8, influencing reactivity in cascade cyclizations .

Example : ESIPT barriers for analogous chromenols in DCM vs. methanol align with experimental Stokes shifts .

Q. What strategies address low yields in multi-step cascades involving this compound?

Methodological Answer:

  • Intermediate Trapping : Use scavengers (e.g., Amberlyst-15®) to stabilize reactive intermediates (e.g., quinolin-8-ones) .
  • C–H Activation : Oxidative coupling with Pd(OAc)₂ improves efficiency in dihydrocoumarin syntheses .

Q. How does the compound’s fused dioxolo-chromenol framework influence its physicochemical properties?

Methodological Answer:

  • Lipophilicity : The naphthyl group increases logP, enhancing membrane permeability (predicted logP = 3.8 via ChemAxon) .
  • Optical Properties : Extended conjugation in the chromenol core results in λmax ≈ 320 nm (UV-vis) .

Contradiction Alert : Reported λmax values vary (±15 nm) due to solvent dielectric effects .

Q. What are the implications of stereochemical variations (e.g., 6R,7R,8S vs. 6S,7S,8R) on biological or catalytic activity?

Methodological Answer:

  • Enantioselectivity : The 6R,7R,8S configuration in 3d shows 10-fold higher binding affinity to model enzymes than its enantiomer .
  • Catalytic Activity : Stereocenters at C6 and C7 dictate regioselectivity in γ-addition reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.